5-Bromo-6-{[(4-methylphenyl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole
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Overview
Description
5-Bromo-6-{[(4-methylphenyl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-{[(4-methylphenyl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the Ullmann cascade coupling process, which uses imidazole-2-thiones and o-bromobenzyl bromides . Another approach involves microwave-assisted synthesis, which offers the benefits of shorter reaction times and higher yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-{[(4-methylphenyl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:
Electrophilic substitution: The C-5 atom of the thiazole ring is susceptible to electrophilic substitution.
Nucleophilic substitution: The C-2 atom can undergo nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, sulfur-containing compounds, and various catalysts. Reaction conditions often involve heating and the use of solvents like dimethylformamide (DMF) or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution at the C-5 position can lead to the formation of various substituted thiazole derivatives .
Scientific Research Applications
5-Bromo-6-{[(4-methylphenyl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound is used to study the biological activities of thiazole derivatives, including their effects on various microorganisms.
Industrial Applications: It can be used in the development of new drugs and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-Bromo-6-{[(4-methylphenyl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Levamisole: An anthelmintic drug with a similar imidazo[2,1-b][1,3]thiazole structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
5-Bromo-6-{[(4-methylphenyl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a bromine atom and a sulfanyl group makes it particularly effective in certain antimicrobial and anticancer applications .
Properties
Molecular Formula |
C13H11BrN2S2 |
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Molecular Weight |
339.3 g/mol |
IUPAC Name |
5-bromo-6-[(4-methylphenyl)sulfanylmethyl]imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C13H11BrN2S2/c1-9-2-4-10(5-3-9)18-8-11-12(14)16-6-7-17-13(16)15-11/h2-7H,8H2,1H3 |
InChI Key |
OAAXNYZLQAEOBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=C(N3C=CSC3=N2)Br |
Origin of Product |
United States |
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